

# TG 100572 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TG 100572 Hydrochloride	
Cat. No.:	B1682777	Get Quote

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of **TG 100572 Hydrochloride**, a multi-targeted kinase inhibitor. The information is compiled to facilitate its application in preclinical research and drug development.

### **Product Information**

**TG 100572 Hydrochloride** is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Its ability to inhibit multiple signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and the study of other angiogenesis-dependent diseases. The hydrochloride salt form of TG 100572 generally offers improved water solubility and stability compared to the free base.[3]

## **Solubility**

Proper dissolution of **TG 100572 Hydrochloride** is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Solvent	Solubility	Molar Concentration
DMSO	≥ 150 mg/mL	315.15 mM



Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point is not specified.[3] For in vivo studies, further dilution into aqueous buffers is typically required.

## **Mechanism of Action & Biological Activity**

**TG 100572 Hydrochloride** exerts its biological effects by inhibiting the phosphorylation activity of several key kinases involved in cell signaling. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), and members of the Src family of non-receptor tyrosine kinases.[1][2][3][4][5]

The inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of endothelial cell proliferation and the induction of apoptosis in rapidly dividing endothelial cells.[3][4][5] This anti-angiogenic activity is central to its therapeutic potential.

### **Inhibitory Profile**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG 100572 against a panel of kinases, demonstrating its potent and multi-targeted nature.

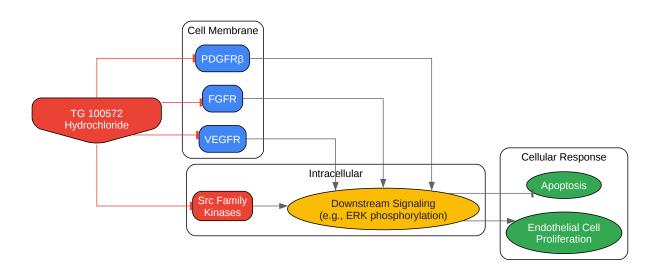


Target Kinase	IC50 (nM)
Lck	0.1
Yes	0.2
Lyn	0.4
Fyn	0.5
Src	1
VEGFR1	2
FGFR1	2
Hck	6
Fgr	5
VEGFR2	7
PDGFRβ	13
FGFR2	16

## **Signaling Pathway**

**TG 100572 Hydrochloride** targets multiple signaling pathways crucial for angiogenesis and tumor progression. The diagram below illustrates the key pathways inhibited by this compound.





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TG 100572 Hydrochloride Signaling Pathway Inhibition

# **Experimental Protocols**In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of **TG 100572 Hydrochloride** on human retinal microvascular endothelial cells (hRMVEC).

### Materials:

- hRMVEC (human retinal microvascular endothelial cells)
- Endothelial Cell Growth Medium supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF
- TG 100572 Hydrochloride

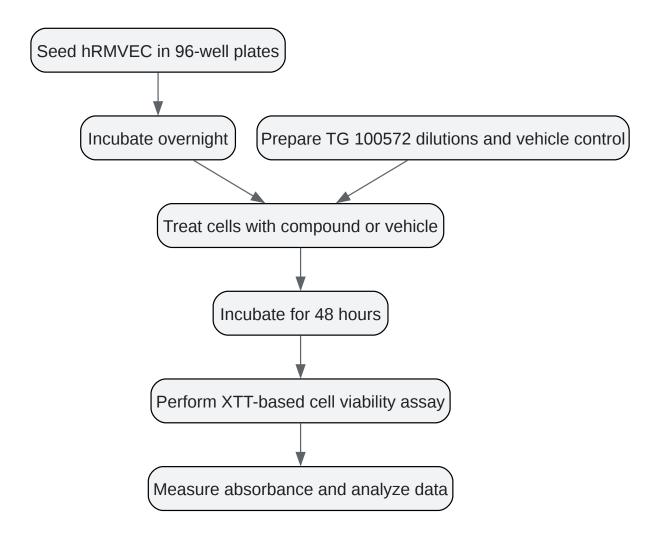


- DMSO (anhydrous)
- 96-well cell culture plates
- XTT-based cell proliferation assay kit
- Plate reader

#### Procedure:

- Cell Seeding: Plate hRMVEC in 96-well plates at a density of 5,000 cells/well in 100 μL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
- Compound Preparation: Prepare a 10 mM stock solution of **TG 100572 Hydrochloride** in DMSO. Further dilute this stock solution in culture medium to create a range of working concentrations (e.g., 2 nM to 5 μM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the compound.
- Treatment: Remove the overnight culture medium from the cells and replace it with 100 μL of medium containing the various concentrations of TG 100572 Hydrochloride or the DMSO vehicle control.
- Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
- Cell Viability Assessment: After the incubation period, assess cell viability using an XTTbased assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.
  Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.





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In Vitro Cell Proliferation Assay Workflow

## In Vivo Murine Model of Choroidal Neovascularization (CNV)

This protocol provides a general framework for evaluating the efficacy of **TG 100572 Hydrochloride** in a mouse model of laser-induced CNV.

#### Materials:

- C57BL/6 mice (15-20 g)
- TG 100572 Hydrochloride



- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Anesthetic
- Laser photocoagulator
- Fluorescein angiography imaging system

#### Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Induction of CNV: Anesthetize the mice and induce CNV by creating laser burns on the retina.
- Compound Administration: Prepare a formulation of TG 100572 Hydrochloride in a suitable vehicle for intraperitoneal (i.p.) injection. A suggested dosing regimen is 5 mg/kg administered twice daily for four days, followed by a single dose on day five.[3]
- Monitoring: Monitor the animals for any signs of toxicity, such as weight loss.
- Efficacy Assessment: Five hours after the final dose on day five, euthanize the animals and explant the eyes.[3] The extent of CNV can be quantified using techniques such as fluorescein angiography or by measuring the volume of the CNV lesions from choroidal flat mounts.
- Pharmacokinetic Analysis (Optional): Plasma and ocular tissues can be collected at various time points to determine the concentration of TG 100572. For instance, a Cmax of 23.4 μM has been observed in the choroid and sclera at 30 minutes post-dose.[3][4]

## **Concluding Remarks**

**TG 100572 Hydrochloride** is a powerful research tool for investigating signaling pathways involved in angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. The protocols and data presented here provide a foundation for incorporating this compound into various research applications. Careful attention to solubility and experimental design is essential for obtaining reliable and meaningful results.



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- To cite this document: BenchChem. [TG 100572 Hydrochloride: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682777#tg-100572-hydrochloride-solubility-in-dmso]

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